molecular formula C17H16F3N3S B4397444 N-(3,5-difluorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide

N-(3,5-difluorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide

Cat. No.: B4397444
M. Wt: 351.4 g/mol
InChI Key: IKPYRACZANKINO-UHFFFAOYSA-N
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Description

N-(3,5-difluorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of fluorine atoms on both phenyl rings and a piperazine ring attached to a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-difluorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced onto the phenyl rings through electrophilic aromatic substitution reactions using fluorinating agents such as N-fluorobenzenesulfonimide.

    Attachment of the Carbothioamide Group: The carbothioamide group is attached to the piperazine ring through the reaction of piperazine with isothiocyanates under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-difluorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carbothioamide group to an amine.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(3,5-difluorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3,5-difluorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the phenyl rings enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The piperazine ring and carbothioamide group contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-difluorophenyl)-4-(4-chlorophenyl)-1-piperazinecarbothioamide
  • N-(3,5-difluorophenyl)-4-(4-bromophenyl)-1-piperazinecarbothioamide
  • N-(3,5-difluorophenyl)-4-(4-methylphenyl)-1-piperazinecarbothioamide

Uniqueness

N-(3,5-difluorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide is unique due to the presence of fluorine atoms on both phenyl rings, which significantly influences its chemical reactivity and biological activity. The fluorine atoms enhance the compound’s lipophilicity, metabolic stability, and ability to form strong interactions with molecular targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(3,5-difluorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3S/c18-12-1-3-16(4-2-12)22-5-7-23(8-6-22)17(24)21-15-10-13(19)9-14(20)11-15/h1-4,9-11H,5-8H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPYRACZANKINO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=S)NC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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